2-(4-fluorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
Beschreibung
2-(4-Fluorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a small organic molecule featuring a fluorophenyl group, an acetamide backbone, and a substituted isoxazole ring with a furan moiety.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c17-12-5-3-11(4-6-12)8-16(20)18-10-13-9-15(22-19-13)14-2-1-7-21-14/h1-7,9H,8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEXWSIJOGNQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, furan-2-carboxylic acid, and 3-amino-5-(furan-2-yl)isoxazole.
Step 1 Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving furan-2-carboxylic acid and hydroxylamine hydrochloride under acidic conditions.
Step 2 Coupling Reaction: The 3-amino-5-(furan-2-yl)isoxazole is then coupled with 4-fluoroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Step 3 Acetylation: The final step involves the acetylation of the coupled product with acetic anhydride to yield 2-(4-fluorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that isoxazole derivatives exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds similar to 2-(4-fluorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide demonstrate potent activity against human myeloid leukemia cells (K562), esophageal carcinoma cells (ECA-109), and non-small lung cancer cells (A549). These compounds were found to inhibit tubulin polymerization, which is crucial for cancer cell division, suggesting a mechanism similar to that of established antitumor agents like combretastatin A-4 .
Anti-inflammatory Properties
Isoxazole derivatives have been studied for their anti-inflammatory effects. The presence of the fluorophenyl group may enhance the compound's interaction with biological targets involved in inflammatory pathways. This has been observed in related compounds where isoxazole structures have shown promise as leukotriene B4 receptor antagonists, indicating potential for treating inflammatory diseases .
Neuroprotective Effects
Recent studies suggest that compounds containing isoxazole rings may offer neuroprotective benefits. The ability of these compounds to cross the blood-brain barrier could make them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The furan moiety in the structure may contribute to antioxidant properties, which are beneficial in protecting neuronal cells from oxidative stress .
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the isoxazole ring through cyclization reactions.
- Introduction of the furan moiety via electrophilic substitution or coupling reactions.
- Final acetamide formation through amide coupling techniques.
These synthetic pathways are crucial for optimizing yield and purity, which directly impacts biological activity .
Case Studies
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the isoxazole and furan rings contribute to the overall stability and reactivity of the molecule. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(4-Ethoxyphenyl)-N-((5-(Furan-2-yl)Isoxazol-3-yl)Methyl)Acetamide
- Structural Difference : Ethoxy group replaces the fluorine atom at the para position of the phenyl ring.
- Ethoxy-substituted compounds often exhibit enhanced metabolic stability but reduced membrane permeability .
- Data: No direct pharmacological data available.
N-(4-Fluorophenyl)-2-((5-(Furan-2-yl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)Acetamide
- Structural Difference : Replaces the isoxazole ring with a 1,2,4-triazole-thioether system.
- Impact : The triazole-thioether group introduces hydrogen-bonding capabilities and redox activity. Such modifications are linked to improved anti-inflammatory and antimicrobial activities in related compounds .
Functional Group Analogues
Nitrotriazole-Based Acetamides (e.g., Compound 13 in )
- Structure : Features a nitrotriazole group instead of isoxazole-furan.
- Biological Activity: Demonstrates broad-spectrum antitrypanosomal activity (IC₅₀ values in the nanomolar range against Trypanosoma cruzi). The nitro group facilitates redox activation, generating cytotoxic radicals .
Sulfonamide-Isoxazole Derivatives ()
- Structure : Incorporates sulfonamide linkages (e.g., 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide).
- Synthesis : Prepared via chloroacetylation of sulfonamide intermediates .
- Impact : Sulfonamide groups enhance water solubility and antibacterial activity (e.g., sulfamethoxazole derivatives), but the target compound’s lack of sulfonamide may limit these effects .
Pharmacological Analogues
Anti-Inflammatory Isoxazole-Furan Derivatives ()
- Structure: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives.
- Activity : Anti-exudative activity attributed to the furan-triazole system’s interaction with cyclooxygenase (COX) enzymes. Fluorine substitution in the phenyl ring (as in the target compound) may enhance COX-2 selectivity .
Ranitidine-Related Acetamides ()
- Structure: Features a dimethylaminomethyl-furan system (e.g., ranitidine nitroacetamide).
- Activity : Gastrointestinal applications (H₂ antagonism) due to furan-mediated receptor binding. The target compound’s isoxazole-furan system may lack the necessary basicity for H₂ receptor interaction .
Comparative Data Table
Key Research Findings and Implications
Fluorine vs. Ethoxy Substitution : Fluorine’s electronegativity enhances metabolic stability and target binding compared to ethoxy, but may reduce solubility .
Isoxazole vs. Triazole Cores : Isoxazole rings offer rigidity and moderate hydrogen-bonding capacity, while triazoles provide enhanced redox activity and broader biological targeting .
Therapeutic Potential: The target compound’s furan-isoxazole system aligns with anti-inflammatory scaffolds, but structural optimization (e.g., adding sulfonamide or nitro groups) could expand its applications .
Biologische Aktivität
2-(4-fluorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates both a furan and isoxazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C15H14FN3O3
- Molecular Weight : 286.26 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Isoxazole Ring : The isoxazole ring is synthesized through cycloaddition reactions.
- Introduction of Furan Ring : This can be achieved by reacting a furan derivative with an appropriate electrophile.
- Formation of Benzamide Core : The benzamide core is created by reacting substituted benzoyl chlorides with amines.
- Final Coupling : The isoxazole-furan moiety is coupled with the benzamide core using coupling reagents like EDCI or DCC.
Antimicrobial Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with the furan and isoxazole rings have shown activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results suggest that the compound may possess broad-spectrum antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM . This activity highlights its potential application in treating fungal infections.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells:
- Inhibition of Enzyme Activity : The presence of the fluorophenyl group may enhance binding affinity to active sites of microbial enzymes, disrupting essential metabolic pathways.
- Membrane Disruption : The hydrophobic nature of the furan and isoxazole rings may facilitate membrane penetration, leading to cell lysis.
Case Studies and Research Findings
A study conducted on related compounds revealed that modifications in the structure significantly influenced biological activity. For example, compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial effects compared to their counterparts .
Furthermore, molecular docking studies have suggested that the compound's binding interactions are crucial for its inhibitory effects on target enzymes such as tyrosinase, which plays a role in melanin production .
Q & A
Basic: What are the established synthetic routes for 2-(4-fluorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the isoxazole ring via cyclocondensation of nitrile oxides with alkynes or enol ethers .
- Step 2: Introduction of the furan-2-yl group using Suzuki-Miyaura coupling or Huisgen cycloaddition .
- Step 3: Acetamide linkage via nucleophilic acyl substitution between the isoxazole-methylamine intermediate and 2-(4-fluorophenyl)acetyl chloride .
Key Reagents & Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization |
|---|---|---|---|---|
| 1 | Chloro-oxime, NaHCO₃ | THF | 0–25°C | Slow addition to minimize side products |
| 2 | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | Microwave-assisted coupling improves efficiency |
| 3 | DCC (Dicyclohexylcarbodiimide) | DCM | RT | Use of HOBt to prevent racemization |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, furan protons at δ 6.3–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₄FN₂O₃: 329.1038) .
- X-ray Crystallography: Resolves stereochemistry and packing motifs; SHELX software is widely used for refinement .
Advanced: How can researchers optimize reaction yields and purity during synthesis?
Answer:
- DoE (Design of Experiments): Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading) .
- Purification: Gradient elution in flash chromatography (hexane:EtOAc) or preparative HPLC with C18 columns for polar byproducts .
- Contamination Mitigation: Chelate metal impurities (e.g., Pd residues from coupling) with silica-bound thiourea scavengers .
Advanced: How to resolve contradictions in crystallographic data refinement?
Answer:
- SHELXL Refinement: Apply TWIN/BASF commands for twinned crystals; use RIGU restraints to manage disorder in flexible groups (e.g., furan ring) .
- Validation Tools: Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for hydrogen-bonding networks .
- Case Example: Discrepancies in isoxazole ring planarity resolved via Hirshfeld surface analysis to confirm intramolecular H-bonding .
Basic: What in vitro assays are used to assess biological activity?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
- Cytotoxicity: MTT/PrestoBlue assays on cancer cell lines (IC₅₀ values reported in µM ranges) .
- Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled competitors for GPCR targets) .
Advanced: What computational methods predict biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Glide to screen against Protein Data Bank (PDB) targets (e.g., COX-2, EGFR kinases) .
- Pharmacophore Modeling: Identify critical interactions (e.g., H-bond donors at acetamide, π-π stacking with fluorophenyl) .
- MD Simulations: GROMACS/NAMD to assess binding stability (RMSD < 2 Å over 100 ns simulations) .
Advanced: How to design SAR studies for enhancing anticonvulsant activity?
Answer:
SAR Table: Modifications and Observed Effects
Methodology:
- Synthesize analogs via parallel synthesis.
- Test in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .
Advanced: How to address contradictory bioactivity data across studies?
Answer:
- Orthogonal Assays: Validate cytotoxicity results with clonogenic assays alongside MTT .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines .
- Meta-Analysis: Use RevMan or similar tools to aggregate data, adjusting for variables like passage number or serum concentration .
Basic: Which analytical methods ensure compound purity?
Answer:
- HPLC-DAD: Purity >98% confirmed with C18 column (acetonitrile:H₂O + 0.1% TFA) .
- Elemental Analysis: Match calculated vs. observed C, H, N values (±0.4% tolerance) .
- Karl Fischer Titration: Determine residual solvents (e.g., DMF < 500 ppm) .
Advanced: How to model the compound’s mechanism of action using QSAR?
Answer:
- Descriptor Selection: Use PaDEL-Descriptor to compute topological (e.g., Wiener index) and electronic (Mulliken charges) parameters .
- Model Building: Apply partial least squares (PLS) regression in SIMCA; validate with leave-one-out cross-validation (Q² > 0.5) .
- Case Study: A QSAR model for COX-2 inhibition achieved R² = 0.89, highlighting logP and polar surface area as critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
